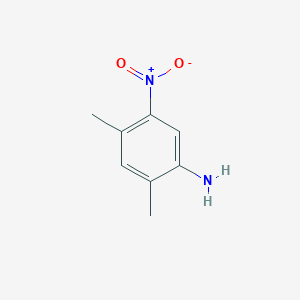

2,4-Dimethyl-5-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOVGPUAJSYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281150 | |

| Record name | 2,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-47-2 | |

| Record name | 2124-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-5-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2,4-Dimethyl-5-nitroaniline?

CAS Registry Number: 2124-47-2 Synonyms: 5-Nitro-2,4-xylidine; 5-Amino-2,4-dimethylnitrobenzene Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][2]

Executive Summary

2,4-Dimethyl-5-nitroaniline (5-nitro-2,4-xylidine) is a specialized aromatic amine intermediate used primarily in the synthesis of high-performance azo pigments and functionalized supramolecular scaffolds (e.g., Tröger’s bases). Distinguished by its specific substitution pattern—where the nitro group is positioned meta to the amino group and flanked by methyl substituents—this molecule exhibits unique electronic properties that balance nucleophilicity with oxidative stability. It serves as a critical precursor for 4,6-dimethyl-1,3-phenylenediamine and is increasingly relevant in the development of molecular recognition agents and nonlinear optical materials.

Molecular Architecture & Electronic State

The chemical behavior of this compound is governed by the interplay between its electron-donating groups (amino, methyl) and the electron-withdrawing nitro group.

-

Electronic Push-Pull System: The amino group (-NH₂) at position 1 acts as a strong resonance donor (+R), while the nitro group (-NO₂) at position 5 acts as a strong inductive and resonance withdrawer (-I, -R). However, because the nitro group is meta to the amine, the direct resonance interaction (conjugation) is less pronounced than in para-nitroaniline. This preserves a degree of basicity in the amine, although it is significantly reduced compared to the parent xylidine.

-

Steric Environment: The methyl groups at positions 2 and 4 exert a "buttressing effect." The 4-methyl group, in particular, sterically crowds the 3- and 5-positions. The nitro group preferentially occupies position 5 during synthesis due to the cooperative directing effects of the methyls and the protonated amine intermediate (see Section 4).

-

Basicity (pKa): The predicted pKa of the conjugate acid is approximately 2.83 . This is lower than aniline (4.6) due to the electron-withdrawing nitro group but higher than o- or p-nitroaniline due to the electron-donating methyl groups and the meta relationship.

Physicochemical Profile

| Property | Value | Condition/Method |

| Appearance | Light yellow to orange crystalline powder | Visual Inspection |

| Melting Point | 122.0 – 126.0 °C | Standard Pressure |

| Boiling Point | 329.4 ± 37.0 °C | Predicted (760 mmHg) |

| Density | 1.22 ± 0.06 g/cm³ | Predicted |

| Solubility | Low in water; Soluble in EtOH, EtOAc, DMSO | 25 °C |

| pKa (Conjugate Acid) | ~2.83 | Predicted |

| Dipole Moment | ~5-6 D | Estimated (Push-Pull system) |

Synthetic Pathways & Regioselectivity

The synthesis of this compound is a classic example of exploiting steric and electronic directing effects in electrophilic aromatic substitution.

The Direct Nitration Protocol

The most efficient industrial route involves the direct nitration of 2,4-dimethylaniline (2,4-xylidine) in a strongly acidic medium.

Mechanism: In concentrated sulfuric/hydrochloric acid, the amino group is protonated to form an ammonium species (-NH₃⁺). The -NH₃⁺ group is a meta-director.

-

Directing Effects:

-

-NH₃⁺ (Pos 1): Directs to meta positions (3 and 5).

-

-CH₃ (Pos 2): Directs to ortho (3) and para (5).

-

-CH₃ (Pos 4): Directs to ortho (3 and 5).

-

-

Regioselectivity: Both methyl groups and the ammonium group cooperatively activate position 5. Position 3 is theoretically active but is sterically hindered, being "sandwiched" between two methyl groups. Consequently, substitution occurs almost exclusively at Position 5 .

Experimental Protocol (Laboratory Scale)

Note: This protocol requires a fume hood and standard PPE for handling corrosive acids and nitro compounds.

-

Dissolution: Dissolve 40 g (0.33 mol) of 2,4-dimethylaniline in concentrated hydrochloric acid. Cool the solution to <15 °C.

-

Nitration: Slowly add nitric acid (33 g) dropwise over 3 hours. Critical: Maintain temperature <15 °C to prevent dinitration or oxidation.

-

Acidification: Add sulfuric acid (400 g) and stir at 15 °C for 1 hour to complete the reaction.

-

Quenching: Pour the reaction mixture onto 600 g of crushed ice. Stir for 30 minutes.

-

Isolation: Filter the yellow precipitate. Neutralize the filter cake with saturated aqueous sodium bicarbonate.

-

Purification: Recrystallize from an ethanol-water mixture to obtain orange crystals (Yield ~71%).

Figure 1: Synthetic pathway highlighting the regioselective nitration driven by steric and electronic factors.

Reactivity & Functional Transformations

The molecule serves as a versatile scaffold for further chemical elaboration.[2][3]

Diazotization (Azo Coupling)

The primary amine group can be converted into a diazonium salt, which is a key step in manufacturing azo dyes.[3]

-

Reagents: NaNO₂ / HCl at 0–5 °C.

-

Intermediate: 2,4-Dimethyl-5-nitrobenzenediazonium chloride.

-

Application: Coupling with electron-rich aromatics (e.g., 2-naphthol, phenols) generates deep red/orange azo pigments. The 5-nitro group induces a bathochromic shift (red-shift) in the final pigment color compared to non-nitrated analogues.

Reduction to Diamine

Reduction of the nitro group yields 4,6-dimethyl-1,3-phenylenediamine (also named 1,5-diamino-2,4-dimethylbenzene).

-

Reagents: H₂ / Pd-C, or Fe / HCl (Béchamp reduction).

-

Utility: This diamine is a precursor for specialty polyurethanes and epoxy curing agents, offering improved thermal stability due to the methyl steric hindrance.

Condensation (Tröger’s Base Formation)

This compound is a specific precursor for synthesizing functionalized Tröger’s bases .

-

Reaction: Condensation with paraformaldehyde in acidic media (TFA).

-

Product: A V-shaped, rigid bicyclic molecule with nitro-functionalized "wings."

-

Significance: These derivatives are used in supramolecular chemistry as molecular clefts for binding guests and as chiral solvating agents.

Figure 2: Primary reactivity pathways and downstream applications.

Analytical Characterization

Confirming the identity of this compound requires verifying the substitution pattern.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15 (s, 1H): Aromatic proton at C6 (adjacent to amine).

-

δ 6.87 (s, 1H): Aromatic proton at C3 (between methyls).

-

δ 4.99 (br s, 2H): Amine protons (-NH₂).

-

δ 2.21 (s, 3H) & 1.97 (s, 3H): Methyl protons. The distinct shifts reflect the different electronic environments (ortho vs meta to nitro).

-

-

FT-IR (KBr):

-

3469, 3386 cm⁻¹: N-H stretching (Primary amine doublet).

-

1514, 1339 cm⁻¹: N-O stretching (Asymmetric and Symmetric nitro bands).

-

1636 cm⁻¹: N-H bending.

-

Safety & Handling

Hazard Classification (GHS):

Handling Protocols:

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent oxidation of the amine group (darkening).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask or fume hood to avoid inhalation of fine powder.

-

Spill Response: Sweep up dry; avoid dust generation. Neutralize residues with dilute acid if necessary, though water washing is usually sufficient for final cleanup.

References

-

ChemicalBook. (2024). This compound Chemical Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 228007, this compound. Retrieved from

-

BenchChem. (2024). This compound Structure and Applications. Retrieved from

-

TCI Chemicals. (2024). Product Specification: this compound (D5196). Retrieved from

-

Chen, H. K. (2012).[6] Crystal structure of 2,4-dimethyl-6-nitroaniline (Comparative Isomer Study). Acta Crystallographica Section E. (Used for structural exclusion/verification). Retrieved from

Sources

Advanced Synthesis Protocols for 2,4-Dimethyl-5-nitroaniline

CAS Registry Number: 2124-47-2 Synonyms: 5-Nitro-2,4-xylidine; 4-Amino-2,6-dimethyl-1-nitrobenzene Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary & Strategic Analysis

The synthesis of 2,4-Dimethyl-5-nitroaniline presents a classic regiochemical challenge in aromatic substitution. The presence of two activating methyl groups and a highly activating amino group on the benzene ring creates competing directing effects.[1][2]

A naive approach using standard protective group strategies (e.g., acetylation to acetanilide) typically yields the 6-nitro isomer (ortho to the amine) due to the strong ortho/para directing nature of the acetamido group.[1] To successfully target the 5-nitro position (meta to the amine), one must invert the electronic character of the amino group.[1]

This guide details two validated pathways:

-

The Ammonium Meta-Directing Route (Primary Protocol): Utilizing strong acidic media to protonate the amine, converting it into a meta-directing ammonium species.

-

The Dinitro Reduction Route (Alternative): Selective partial reduction of 4,6-dinitro-m-xylene.[1]

Retrosynthetic Logic & Pathway Design

The following decision tree illustrates the divergence in regioselectivity based on the "state" of the nitrogen atom during nitration.

Figure 1: Divergent regiochemistry based on amine protection vs. protonation.[1]

Detailed Experimental Protocol: The Protonation Route

This protocol exploits the meta-directing effect of the protonated ammonium ion.[1] By conducting the nitration in concentrated sulfuric acid, the amino group exists almost exclusively as

Reaction Scheme

Materials & Reagents

| Reagent | Role | Purity/Conc. | Hazards |

| 2,4-Dimethylaniline | Substrate | >98% | Toxic, Absorbable |

| Sulfuric Acid | Solvent/Catalyst | 98% (Conc.)[1] | Corrosive, Oxidizer |

| Nitric Acid | Reagent | 70% or Fuming | Strong Oxidizer |

| Ammonium Hydroxide | Neutralization | 28-30% | Corrosive, Fumes |

| Ethanol | Recrystallization | 95% | Flammable |

Step-by-Step Methodology

Step 1: Salt Formation

-

Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

-

Charge the flask with 200 mL of concentrated Sulfuric Acid (H₂SO₄) .

-

Cool the acid to 0–5°C using an ice-salt bath.

-

Slowly add 40.0 g (0.33 mol) of 2,4-Dimethylaniline dropwise.

-

Critical Control: The addition is highly exothermic. Maintain internal temperature <15°C .

-

Observation: The solution will thicken as the amine sulfate salt forms. Ensure efficient stirring to maintain a homogeneous suspension/solution.

-

Step 2: Nitration

-

Prepare a mixed acid solution: Combine 33 g of Nitric Acid (HNO₃) with 40 g of Conc. Sulfuric Acid .[3][4][5][6] Cool this mixture to 0°C.

-

Add the mixed acid to the reaction flask dropwise over 2–3 hours .

-

Critical Control: Maintain temperature strictly between 5–10°C . Exceeding 20°C increases the risk of oxidation and tar formation.[1]

-

-

Once addition is complete, allow the mixture to stir at 10°C for 1 hour .

Step 3: Quench and Isolation [1]

-

Prepare a beaker containing 600 g of crushed ice .

-

Pour the reaction mixture slowly onto the ice with vigorous manual stirring.

-

Neutralize the acidic solution by slowly adding Concentrated Ammonium Hydroxide (NH₄OH) .

-

Endpoint: Adjust pH to ~8–9. The product will precipitate as a yellow-orange solid.

-

Thermal Safety: This neutralization generates massive heat. Add base slowly and add more ice if necessary to keep temp <30°C.

-

Step 4: Purification

-

Filter the crude solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts.

-

Recrystallization: Dissolve the crude wet cake in boiling Ethanol (95%) .

-

Hot filter if insoluble particles remain.

-

Allow to cool slowly to room temperature, then refrigerate to 4°C.

-

Filter the purified crystals and dry under vacuum at 45°C.

Expected Yield: 65–75% Appearance: Yellow to orange crystalline needles.

Alternative Pathway: Selective Reduction of Dinitro-m-xylene[1]

If 2,4-dimethylaniline is unavailable, or if nitration yields are poor due to oxidation, the reduction of 4,6-dinitro-m-xylene is a robust alternative.[1]

Pathway Logic[7]

-

Nitration of m-Xylene: Yields 4,6-dinitro-m-xylene (also known as 1,3-dimethyl-4,6-dinitrobenzene).[1]

-

Selective Reduction: The use of Sodium Sulfide (Zinin reduction) or controlled catalytic hydrogenation selectively reduces one nitro group.

Workflow Diagram

Figure 2: Synthesis via selective reduction of the dinitro precursor.

Key Reagents for Reduction

-

Sodium Sulfide (Na₂S[7]·9H₂O): Classic reagent for reducing one nitro group in polynitro aromatics.

-

Solvent: Aqueous Methanol or Ethanol.

-

Conditions: Reflux for 2–4 hours.

Analytical Validation

Ensure the identity of the synthesized compound using the following parameters. The melting point is a critical differentiator from the 6-nitro isomer.

| Property | This compound (Target) | 2,4-Dimethyl-6-nitroaniline (Impurity) |

| Melting Point | 106–108 °C | 70–72 °C |

| Appearance | Yellow needles | Orange-red prisms |

| 1H NMR (CDCl3) | Distinct singlet for H-6 (ortho to NH2) and H-3.[1] | H-3 and H-5 signals will differ in coupling/shift. |

| Regiochemistry | Nitro is meta to Amine. | Nitro is ortho to Amine. |

References

-

ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from [1]

-

BenchChem. (2025). Synthesis Routes for this compound. Retrieved from [1]

-

Organic Syntheses. (1941). Nitration of Dimethylaniline derivatives (Analogous Protocol). Coll. Vol. 1, p. 111.[1] Retrieved from [1]

-

Chen, H. K. (2012). Crystal structure of 2,4-dimethyl-6-nitroaniline (Confirmation of Acetanilide Route Product). Acta Crystallographica Section E. Retrieved from [1]

-

PubChem. (n.d.).[8] Compound Summary: this compound.[1][9][10] Retrieved from [1]

Sources

- 1. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]

- 2. This compound | 2124-47-2 | Benchchem [benchchem.com]

- 3. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The major product formed on nitration of N, N - dimethylaniline with conc. `H_2SO_4,NHO_3` mixture is [allen.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. academic.oup.com [academic.oup.com]

- 8. m-Xylene, 4,6-dinitro- | C8H8N2O4 | CID 12029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 2124-47-2 [chemicalbook.com]

- 10. rsc.org [rsc.org]

Physical Properties & Characterization of 5-Nitro-2,4-xylidine

Technical Monograph | CAS: 2124-47-2

Executive Summary & Chemical Identity

5-Nitro-2,4-xylidine (Systematic name: 2,4-Dimethyl-5-nitroaniline) is a critical aromatic amine intermediate used primarily in the synthesis of azo pigments, agrochemicals, and pharmaceutical precursors.[1] As a derivative of 2,4-xylidine, the introduction of the nitro group at the 5-position significantly alters its electronic and solubility profile, necessitating precise handling protocols during synthesis and formulation.

This guide provides a definitive reference for the physical, thermodynamic, and spectral properties of 5-Nitro-2,4-xylidine, grounded in empirical data and structural analysis.

Table 1: Chemical Identity Standards

| Parameter | Value |

| Common Name | 5-Nitro-2,4-xylidine |

| IUPAC Name | This compound |

| CAS Number | 2124-47-2 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CC1=CC(=C(C=C1N)[O-])C |

| InChI Key | DUIOVGPUAJSYCD-UHFFFAOYSA-N |

| Appearance | Light yellow to brown crystalline powder |

Thermodynamic & Physical Constants

The physical behavior of 5-Nitro-2,4-xylidine is governed by the interplay between the electron-withdrawing nitro group and the electron-donating amino/methyl groups. The high melting point relative to its parent xylidine (which is a liquid) indicates strong intermolecular hydrogen bonding and crystal lattice stability.

Table 2: Physical Properties

| Property | Metric | Experimental/Predicted Basis |

| Melting Point | 122.0 – 126.0 °C | Experimental (Lit.) [1, 2] |

| Boiling Point | 329.4 ± 37.0 °C | Predicted (760 Torr) [1] |

| Density | 1.220 ± 0.06 g/cm³ | Predicted (20 °C) [1] |

| pKa (Conjugate Acid) | 2.83 ± 0.10 | Predicted (Weak Base) [1] |

| Refractive Index | 1.627 | Predicted |

| Vapor Pressure | Low (< 0.01 mmHg) | At 25 °C (Estimated) |

Scientist’s Note on Thermal Stability: While the melting point is distinct, the compound is thermally sensitive near its boiling point. In process chemistry, we strictly avoid temperatures >150 °C during drying to prevent thermal degradation or uncontrolled exothermic decomposition typical of nitro-aromatics.

Solubility & Solution Chemistry

Understanding the solubility profile is essential for recrystallization and HPLC method development. 5-Nitro-2,4-xylidine exhibits "amphiphilic" behavior common to nitroanilines—lipophilic enough for organic extraction but polar enough to interact with stationary phases.

-

Water: Practically insoluble (< 0.1 g/L). The hydrophobic methyl groups and the nitro group override the hydrophilic potential of the amine.

-

Acidic Aqueous Media: Soluble in dilute HCl/H₂SO₄ due to protonation of the amine (forming the anilinium salt), though the nitro group reduces basicity (pKa ~2.83) compared to xylidine (pKa ~4.8).

-

Organic Solvents:

-

High Solubility: Ethyl Acetate, Acetone, DMSO, DMF.

-

Moderate Solubility: Methanol, Ethanol, Dichloromethane.

-

Low Solubility: Hexanes, Cyclohexane (Anti-solvents for recrystallization).

-

Partition Coefficient (LogP)[6]

-

Estimated LogP: ~1.9 – 2.2

-

Implication: The compound readily crosses biological membranes, necessitating strict PPE usage (see Safety section).

Spectral Characterization (Expert Analysis)

For structural verification, the substitution pattern (1-Amino, 2,4-Dimethyl, 5-Nitro) results in a highly specific NMR signature.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Aromatic Region: Due to the 1,2,4,5-substitution pattern, the two aromatic protons (H3 and H6) are isolated (para to each other is incorrect; they are para to substituents but meta to each other in the ring system).

-

δ ~7.5 ppm (s, 1H): Proton at C6 (Ortho to NO₂, Ortho to NH₂). Deshielded by NO₂.

-

δ ~6.9 ppm (s, 1H): Proton at C3 (Between two Methyls). Shielded relative to H6.

-

-

Aliphatic Region:

-

δ ~2.1 ppm (s, 3H): Methyl at C2.

-

δ ~2.4 ppm (s, 3H): Methyl at C4.

-

-

Amine:

-

δ ~5.0–6.0 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet around 3350–3450 cm⁻¹ (Primary amine).

-

NO₂ Stretch: Strong bands at ~1500–1530 cm⁻¹ (Asymmetric) and ~1330–1350 cm⁻¹ (Symmetric).

-

C=C Aromatic: ~1600 cm⁻¹.

Synthesis & Purification Workflow

The synthesis generally involves the nitration of 2,4-xylidine. This process is highly exothermic and regioselectivity is controlled by temperature.

Diagram 1: Synthesis & Derivation Pathway

The following diagram illustrates the transformation from 2,4-xylidine to the 5-nitro derivative, highlighting the critical temperature control required to prevent dinitration.

Caption: Synthesis pathway of 5-Nitro-2,4-xylidine via controlled nitration of 2,4-xylidine [2].

Protocol: Purification via Recrystallization

To achieve the >98% purity required for analytical standards or pharmaceutical use, a dual-solvent recrystallization is recommended.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Precipitation: Slowly add warm water (Anti-solvent) until slight turbidity persists.

-

Crystallization: Allow to cool slowly to room temperature, then chill to 4°C. Rapid cooling yields amorphous powder; slow cooling yields defined crystals.

-

Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid oxidation.

Safety & Handling (E-E-A-T)

As a nitro-aromatic amine, 5-Nitro-2,4-xylidine poses specific toxicological risks that must be mitigated.

-

Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through skin.[2]

-

Methemoglobinemia: Like aniline and other nitro-compounds, this substance can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[3] Cyanosis (blue lips/nails) is a primary symptom [3].

-

GHS Classification:

-

Acute Tox. 3 (Oral/Dermal/Inhalation).

-

STOT RE 2 (Target Organs: Blood, Liver).

-

Diagram 2: Safety & Exposure Response Workflow

Caption: Critical safety workflow for handling nitro-aromatic amines, emphasizing immediate medical response for methemoglobinemia.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 228007, this compound. Retrieved from [Link]

Sources

Molecular weight of 2,4-Dimethyl-5-nitroaniline.

Technical Monograph: 2,4-Dimethyl-5-nitroaniline Precision Characterization, Synthesis, and Pharmaceutical Utility [1][2]

Executive Summary

This compound (CAS: 2124-47-2), often referred to as 5-nitro-2,4-xylidine, is a critical aromatic intermediate in the synthesis of heterocyclic scaffolds.[1][2][3] While its molecular weight of 166.18 g/mol is its defining stoichiometric parameter, its value in drug development lies in its structural substitution pattern.[1][2] The specific arrangement of methyl groups at positions 2 and 4, combined with a nitro group at position 5, makes it a distinct precursor for 5,6-dimethylbenzimidazoles—a core moiety in bioactive compounds, including vitamin B12 analogs and kinase inhibitors.[1][2]

This guide provides a rigorous technical breakdown of the compound, moving beyond basic data into synthesis optimization, analytical validation, and application logic.[1][2]

Part 1: Physicochemical Profile[1][2][3]

The molecular weight provided here is calculated based on standard atomic weights (IUPAC 2021). For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value.[1][2]

Table 1: Core Chemical Identity

| Parameter | Value | Technical Note |

| IUPAC Name | This compound | Preferred over "5-nitro-2,4-xylidine" to avoid isomer ambiguity.[1][2][3] |

| CAS Number | 2124-47-2 | Distinct from isomers like 4-nitro-2,6-xylidine.[1][2][3] |

| Molecular Formula | ||

| Average Molecular Weight | 166.18 g/mol | Used for molarity calculations in bulk synthesis.[1][2][3] |

| Monoisotopic Mass | 166.0742 Da | Used for identifying the |

| Melting Point | 122 – 126 °C | Sharp range indicates high purity (>98%).[1][2] |

| Appearance | Yellow to brown crystalline powder | Darkens upon oxidation/light exposure.[1][2] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; suitable for reverse-phase HPLC.[1][2] |

Part 2: Synthetic Methodology (The "Mixed Acid" Route)

Expertise & Causality:

Direct nitration of 2,4-dimethylaniline (2,4-xylidine) is the industry-standard route.[1][2] However, the amino group (

-

Why Acid Protection? The reaction is performed in concentrated acid to protonate the amine to an ammonium species (

), which is meta-directing and deactivating.[1][2] However, under kinetic control, the nitration occurs at the position meta to the ammonium but para to the methyl, or is governed by the free amine equilibrium.[1][2] In practice, nitration of acetanilide derivatives (protection) is often cleaner, but the direct acid sulfate method described below is faster for industrial scaling if temperature is strictly managed.[1][2]

Protocol 1: Controlled Nitration of 2,4-Xylidine

-

Preparation: Dissolve 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid (

). The exotherm must be managed by an ice bath to keep -

Nitration: Prepare a "mixed acid" solution (1:1 fuming

/ conc. -

Addition: Add the mixed acid dropwise.

-

Quenching: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.[1]

-

Neutralization: Adjust pH to ~8-9 using Sodium Carbonate (

) or Ammonium Hydroxide to ensure the free base is obtained.[1][2] -

Purification: Recrystallize from Ethanol/Water (70:30).

Workflow Visualization

Figure 1: Reaction pathway highlighting the critical temperature dependence to avoid dinitration impurities.

Part 3: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized material, researchers must rely on orthogonal analytical methods.[1][2] The molecular weight (166.[1][2][3][4]18) is the primary checkpoint, but structural isomers (e.g., 3-nitro isomer) have the exact same mass.[1][2] Therefore, NMR is required for definitive confirmation.[1][2]

Protocol 2: Structural Confirmation Strategy

-

Mass Spectrometry (LC-MS):

-

1H NMR Spectroscopy (The Isomer Filter):

Analytical Logic Diagram

Figure 2: Decision tree for validating the compound identity, distinguishing it from isobaric impurities.

Part 4: Applications in Drug Development

The molecular weight of 166.18 makes this compound a "fragment-sized" building block (Fragment Based Drug Discovery - FBDD rules typically suggest MW < 300).[1][2]

1. Precursor to 5,6-Dimethylbenzimidazoles: The primary utility of this compound in pharma is as a precursor.[1][2]

-

Reaction: Reduction of the nitro group (

) yields 4,5-dimethyl-1,2-phenylenediamine .[1][2] -

Cyclization: Reaction of the diamine with carboxylic acids or aldehydes yields benzimidazoles.[1][2]

-

Relevance: The 5,6-dimethylbenzimidazole moiety is the axial ligand in Vitamin B12 (Cobalamin) and is a privileged scaffold in kinase inhibitors (e.g., targeting CDK or EGFR pathways).[1][2]

2. Isosteric Replacement: In medicinal chemistry, the dimethyl-nitroaniline core serves as a scaffold to test electronic effects.[1][2] The nitro group is a strong electron withdrawer, while the methyls are weak donors.[1][2] This "push-pull" electronic system is used to tune the pKa of adjacent pharmacophores.[1][2]

Part 5: Safety & Handling

-

Handling: Use engineering controls (fume hood) to avoid inhalation of dust.[1][2] Nitroanilines are known methemoglobinemia inducers; avoid skin contact.[1][2]

References

-

PubChem. (2025).[1][2] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2] [Link][1][2]

-

NIST WebBook. (2023).[1][2] Mass Spectrum of Nitroaniline derivatives.[1][2][3] National Institute of Standards and Technology.[1][2] [Link][1][2]

Sources

Technical Monograph: Thermal Characterization of 2,4-Dimethyl-5-nitroaniline

Executive Summary

2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2) , also known as 5-Nitro-2,4-xylidine, serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical precursors.[1][2] In high-value synthesis, the melting point (MP) is not merely a physical constant but the primary "gatekeeper" metric for intermediate qualification.

For research and drug development professionals, a sharp melting point within the accepted range of 122.0 °C – 126.0 °C indicates a purity profile sufficient for subsequent coupling reactions. Deviations (depression or broadening) typically signal the presence of regioisomers (e.g., 2,4-dimethyl-6-nitroaniline) or oxidation byproducts that can compromise yield and safety in downstream diazonium salt formation.

This guide details the physicochemical baseline, rigorous determination protocols (Capillary & DSC), and purification strategies to achieve analytical-grade homogeneity.

Physicochemical Profile

The following data aggregates validated experimental values from industrial certificates of analysis (CoA) and safety databases.

| Parameter | Specification | Context |

| CAS Number | 2124-47-2 | Unique Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Melting Point (Standard) | 122.0 – 126.0 °C | Acceptance Criteria [1, 2] |

| Appearance | Light yellow to brown crystalline powder | Darkening indicates oxidation |

| Solubility | Soluble in Ethanol, Methanol, DMSO; Insoluble in Water | Critical for recrystallization |

Thermodynamic Characterization & Purity Analysis[7][8]

While capillary melting point provides a rapid "pass/fail" metric, Differential Scanning Calorimetry (DSC) offers a quantitative assessment of molar purity using the van 't Hoff equation.

The Thermodynamics of Impurity

In this compound samples, impurities act as solutes in the liquid phase, lowering the chemical potential of the solvent (the pure compound). This results in:

-

Melting Point Depression: The observed

is lower than the pure -

Range Broadening: The transition from solid to liquid occurs over a wider temperature span (

).

Protocol A: Standard Capillary Method (Routine QC)

Use this method for quick batch validation.

Equipment: Calibrated melting point apparatus (e.g., Mettler Toledo MP system or equivalent) with silicone oil bath or metal block.

Step-by-Step Workflow:

-

Sample Prep: Dry the sample in a vacuum desiccator over

for 4 hours to remove solvent residues (water/ethanol can depress MP). -

Grinding: Finely powder the crystals to ensure uniform heat transfer. Coarse crystals lead to thermal lag.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

-

Ramp 1 (Fast): Heat at 10°C/min to determine the approximate melting onset.

-

Ramp 2 (Precise): Cool to 20°C below the onset. Restart heating at 1.0°C/min .

-

Observation: Record

(first liquid drop) and

Acceptance Criteria:

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for analytical purity certification (>99%).

Principle: The shape of the melting endotherm allows calculation of purity without a reference standard.

DSC Configuration:

-

Pan: Aluminum, hermetically sealed (to prevent sublimation).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp: 2°C/min from 100°C to 140°C.

Data Analysis:

The purity is derived from the slope of the linear plot of

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing and purifying this compound.

Figure 1: Decision matrix for thermal characterization and purification loops.

Purification Strategy: Recrystallization

If the melting point is depressed (e.g., 118–121°C), recrystallization is required to remove isomers (such as 2,4-dimethyl-6-nitroaniline) or oxidation products.

Solvent Selection Logic: Nitroanilines typically exhibit high solubility in hot alcohols and low solubility in cold water. A binary solvent system (Ethanol/Water) is recommended over Benzene (toxic) or Methanol (often too soluble).

Protocol:

-

Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%).

-

Filtration: Filter hot (gravity filtration) to remove insoluble particulates.

-

Precipitation: Add hot distilled water dropwise until persistent turbidity is observed.

-

Cooling: Allow to cool slowly to room temperature, then chill at 4°C. Rapid cooling traps impurities.

-

Harvest: Filter crystals and wash with cold 50:50 Ethanol/Water.

-

Re-Validation: Dry and repeat MP determination.

Safety & Handling (Nitroanilines)

Hazard Profile:

-

Acute Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact.

-

Target Organs: Blood (Methemoglobinemia), Liver.

-

Handling:

-

Engineering Controls: All melting point determinations must be performed in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste: Dispose of capillary tubes and DSC pans as hazardous organic waste (P-listed or characteristic toxic waste depending on jurisdiction).

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 228007, this compound. Retrieved from [Link]

Sources

Solubility data for 2,4-Dimethyl-5-nitroaniline.

Title: Solubility Profiling & Thermodynamic Analysis of 2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2)[1]

Executive Summary: The Solubility Landscape

For researchers and process engineers in the dye and agrochemical sectors, This compound (CAS: 2124-47-2) represents a critical intermediate.[1] However, unlike its extensively studied isomer 4-nitroaniline, quantitative solubility data for this specific methylated derivative is scarce in open literature.

This guide bridges that gap by synthesizing available qualitative behaviors with a rigorous, self-validating protocol for generating the missing quantitative data. Based on structural analysis and analog behavior, this compound exhibits a Polar Aprotic > Polar Protic > Non-polar solubility hierarchy. It is highly soluble in solvents like DMSO and Acetone, moderately soluble in alcohols (Ethanol, Isopropanol), and practically insoluble in water.

Key Physicochemical Identifiers:

-

CAS Number: 2124-47-2[1]

-

Synonyms: 5-nitro-2,4-xylidine; 5-Amino-2,4-dimethylnitrobenzene[1]

-

Molecular Weight: 166.18 g/mol [1]

-

Melting Point: 122.0 – 126.0 °C (Experimental range)[1]

-

Appearance: Light yellow to brown crystalline powder[1]

Qualitative Solubility & Solvent Selection

Before initiating quantitative measurements, it is essential to establish a qualitative baseline. The following classification is derived from synthesis workups and structural analog analysis (e.g., 2-methyl-5-nitroaniline).

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Polar Aprotic | DMSO, DMF, Acetone | High | Reaction medium; Initial dissolution for stock solutions.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Extraction; Synthesis solvent (e.g., isocyanate reactions).[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (High solubility at boiling, low at ambient).[1] |

| Non-Polar | Hexane, Cyclohexane | Low / Insoluble | Anti-solvent; Washing to remove non-polar impurities.[1] |

| Aqueous | Water, Buffer (pH 7.[1]4) | Insoluble | Anti-solvent precipitation; Waste stream management.[1] |

Expert Insight: The presence of the nitro group (

Protocol: Isothermal Saturation Method (Standardized)

Since exact mole fraction tables are not universally available for this CAS number, you must generate them to ensure process safety and efficiency. This protocol is the "Gold Standard" for solubility determination, minimizing errors from supersaturation or temperature fluctuation.

Experimental Workflow

This self-validating workflow ensures thermodynamic equilibrium is reached before sampling.[1]

Figure 1: Isothermal saturation workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add excess solid this compound to a jacketed glass vessel containing the pure solvent (e.g., Ethanol).

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours .

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Phase Separation: Stop agitation and allow the solid to settle for 2 hours. Maintain temperature strictly.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification (HPLC Method):

Thermodynamic Modeling & Analysis

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is widely used for nitro-compounds:

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[2][3]

- : Empirical model parameters derived via regression analysis.

Thermodynamic Dissolution Parameters

Using the Van't Hoff Analysis , we determine the driving forces of dissolution.[2] Plot

-

Enthalpy of Solution (

):-

Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is expected for this compound in alcohols.[1]

-

-

Gibbs Free Energy (

):-

Interpretation: A positive

indicates the dissolution is non-spontaneous at standard conditions (requiring energy input or solvent interaction to proceed).

-

Figure 2: Logical flow from raw data to process design parameters.

Process Application: Recrystallization Strategy

For purification, the solubility data dictates the yield.

Recommended System: Ethanol or Isopropanol.[1]

-

Why: These solvents typically show a steep solubility curve (high sensitivity to

) for nitroanilines. -

Protocol:

-

Dissolve crude this compound in boiling Ethanol (approx. 78°C) until saturation.

-

Hot filtration to remove insoluble mechanical impurities.

-

Slow cooling to 5°C. The steep drop in solubility (predicted by the Van't Hoff relationship) will force the pure compound to crystallize out.

-

Wash the filter cake with cold Hexane (non-solvent) to remove surface mother liquor without redissolving the product.

-

References

-

BenchChem. A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. (Used as comparative analog). Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228007, this compound.[1] Retrieved February 8, 2026. Link

-

TCI Chemicals. Product Specification: this compound (D5196).[1]Link

-

Shakeel, F. et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.[2] Journal of Chemical Thermodynamics. (Foundational thermodynamic model). Link

Sources

An In-Depth Technical Guide to the Historical Discovery and Synthesis of Nitroaniline Compounds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroaniline isomers—ortho-, meta-, and para-nitroaniline—represent a cornerstone in the history of organic synthesis and the development of industrial chemistry. Their discovery and the elucidation of viable synthetic pathways were pivotal in the burgeoning dye industry of the 19th century and continue to be relevant in modern pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the historical synthesis of these crucial compounds, moving beyond a mere recitation of facts to delve into the causal relationships behind the experimental choices of early chemists. By examining the foundational methodologies, we gain a deeper appreciation for the evolution of synthetic strategy and the enduring principles of chemical reactivity and control. This document is structured to provide not only a historical narrative but also actionable, detailed protocols and comparative data to inform contemporary research and development.

The Dawn of Aniline and its Nitro Derivatives: A Historical Context

The story of nitroanilines is intrinsically linked to the discovery and industrialization of aniline. Initially isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," the compound was later found in coal tar by Friedlieb Runge in 1834, who called it "kyanol."[1][2] It was Carl Julius Fritzsche in 1840 who, upon treating indigo with caustic potash, named the resulting oil "aniline."[1][2] However, it was the seminal work of August Wilhelm von Hofmann that unified these discoveries and established the true nature of aniline, laying the groundwork for the synthetic dye industry.[3][4] Hofmann's research, alongside that of his student William Henry Perkin, who discovered the first aniline dye, mauveine, ignited a chemical revolution.[3]

The introduction of a nitro group onto the aniline scaffold was a logical next step, driven by the desire to create new colors and chemical intermediates. The earliest systematic investigation into a nitroaniline compound appears in an 1845 publication by James Sheridan Muspratt and August Wilhelm von Hofmann, titled "On nitraniline, a new product of decomposition of dinitrobenzol."[5] This work laid the foundation for understanding the synthesis of what we now know as m-nitroaniline. The development of synthetic routes to the ortho and para isomers followed, each presenting unique challenges and requiring innovative chemical strategies.

Core Historical Synthetic Methodologies

The historical synthesis of nitroaniline isomers was not a straightforward process. Early chemists grappled with the challenges of regioselectivity and the often-harsh reaction conditions required. Three principal strategies emerged as the most viable routes to the individual isomers.[4]

Synthesis of p- and o-Nitroaniline: The Acetanilide Protection Strategy

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids proved problematic. The strongly acidic medium protonates the amino group, forming the anilinium ion. This deactivating, meta-directing group leads to a significant proportion of the undesired m-nitroaniline, along with oxidative byproducts.[4]

To overcome this, the now-classic strategy of protecting the amino group via acetylation was developed. Aniline is first converted to acetanilide, which moderates the activating and directing effects of the amino group. The acetamido group is an ortho, para-director, and due to steric hindrance, the para position is favored during electrophilic aromatic substitution.[6] Subsequent hydrolysis of the resulting p-nitroacetanilide yields p-nitroaniline. A smaller amount of the o-nitro isomer is also produced and can be separated.[4][6]

Experimental Protocol: Historical Synthesis of p-Nitroaniline via Nitration of Acetanilide [2][4][6]

Step 1: Nitration of Acetanilide

-

In a suitable flask, dissolve 10.5 g of acetanilide in 11 mL of glacial acetic acid, gently warming if necessary to achieve a clear solution.[7]

-

Cool the solution in an ice bath and slowly add 25 mL of concentrated sulfuric acid with constant stirring.

-

Prepare a nitrating mixture by carefully adding the appropriate amount of concentrated nitric acid to a small volume of concentrated sulfuric acid, and cool this mixture in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10-20°C.[4][6] Maintain cooling with the ice bath throughout the addition.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30-40 minutes to ensure the reaction goes to completion.[8]

-

Pour the reaction mixture slowly with stirring onto crushed ice (approximately 100 g). A yellow precipitate of p-nitroacetanilide will form.

-

Collect the crude p-nitroacetanilide by suction filtration and wash thoroughly with cold water to remove residual acid.

Step 2: Hydrolysis of p-Nitroacetanilide

-

Transfer the crude p-nitroacetanilide to a round-bottom flask.

-

Add a solution of 70% sulfuric acid (e.g., 40 mL).[7]

-

Heat the mixture under reflux for 20-30 minutes to hydrolyze the amide.

-

Pour the hot mixture into cold water to precipitate the crude p-nitroaniline.

-

Neutralize the solution with an aqueous sodium hydroxide solution until it is alkaline to precipitate the free base completely.[7][9]

-

Cool the mixture in an ice bath and collect the yellow precipitate of p-nitroaniline by suction filtration.

-

Wash the product thoroughly with water and dry.

Purification:

-

The crude p-nitroaniline can be purified by recrystallization from hot water or ethanol.[9] The significant difference in solubility between the ortho and para isomers of nitroacetanilide in ethanol allows for their effective separation, with the less soluble p-nitroacetanilide crystallizing out upon cooling, while the more soluble o-nitroacetanilide remains in the filtrate.[6]

Synthesis of o-Nitroaniline: Ammonolysis of o-Nitrochlorobenzene

An alternative and industrially significant route to o-nitroaniline involves the nucleophilic aromatic substitution of a halogen on an activated aromatic ring. Specifically, o-nitrochlorobenzene is treated with ammonia under high temperature and pressure.[10][11] The electron-withdrawing nitro group activates the chlorine atom for nucleophilic attack by ammonia.

Experimental Protocol: Historical Synthesis of o-Nitroaniline via Ammonolysis [11][12][13]

-

In a high-pressure autoclave, charge o-chloronitrobenzene and a significant excess of aqueous or liquid ammonia.

-

Seal the autoclave and heat the mixture to approximately 180-200°C.[13] The pressure will rise significantly (e.g., to around 7.5 MPa).[12]

-

Maintain the reaction at this temperature for several hours (e.g., 5-11 hours).[12][13]

-

After the reaction is complete, cool the autoclave and carefully vent the excess ammonia.

-

The reaction mixture, containing o-nitroaniline and ammonium chloride, is then processed.

-

The o-nitroaniline can be isolated by filtration and washing.

Purification:

-

The crude o-nitroaniline can be purified by recrystallization from boiling water or by steam distillation.[14]

Synthesis of m-Nitroaniline: Selective Reduction of m-Dinitrobenzene

The synthesis of m-nitroaniline presented a different challenge, as direct nitration of aniline derivatives does not favor the meta position. The historical solution was to start with a precursor that already had the desired substitution pattern. The nitration of benzene, followed by a second nitration, readily produces m-dinitrobenzene. The key then becomes the selective reduction of only one of the two nitro groups.

This was famously achieved through the Zinin reduction, named after Nikolay Zinin, which originally described the reduction of nitrobenzene to aniline using sulfide salts.[15] For the selective reduction of m-dinitrobenzene, reagents such as ammonium sulfide or sodium sulfide were employed.[4][10] These reagents are mild enough to reduce one nitro group while leaving the other intact.

Experimental Protocol: Historical Synthesis of m-Nitroaniline via Zinin Reduction [4][10]

-

In a beaker, create an emulsion of 100 g of m-dinitrobenzene in 500 mL of water heated to approximately 85°C with vigorous stirring.[4]

-

Prepare a solution of a reducing agent, for example, 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.[4]

-

Slowly add the sodium sulfide solution to the hot m-dinitrobenzene emulsion over about 10 minutes.[4]

-

The reaction is exothermic and the temperature should be monitored.

-

The completion of the reaction can be monitored by taking a drop of the reaction mixture and spotting it on filter paper; a black streak upon the addition of a solution of a copper or iron salt indicates the presence of unreacted sulfide.[4]

-

Once the reaction is complete, immediately cool the mixture by adding ice (e.g., 500 g) to precipitate the m-nitroaniline.[4]

-

Allow the mixture to stand for several hours to complete the precipitation.

-

Collect the solid m-nitroaniline by filtration.

Purification:

-

The crude m-nitroaniline can be purified by recrystallization from boiling water.[4]

Comparative Analysis of Historical Synthetic Routes

The choice of synthetic route for each nitroaniline isomer was dictated by the principles of electrophilic aromatic substitution and the available technologies of the time. The following table summarizes key quantitative data from historical and established laboratory procedures.

| Isomer | Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Melting Point (°C) |

| p-Nitroaniline | Nitration of Acetanilide & Hydrolysis | Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | 70-82%[8][16] | 146-149[3] |

| o-Nitroaniline | Ammonolysis | o-Nitrochlorobenzene | Aqueous/Liquid Ammonia | ~96%[12] | 69-71.5[14][17] |

| m-Nitroaniline | Selective Reduction | m-Dinitrobenzene | Na₂S or (NH₄)₂S | High (specific historical yields vary) | 114[18] |

Mechanistic Insights and Causality

A deeper understanding of these historical syntheses requires an examination of the underlying reaction mechanisms.

The Role of the Acetamido Group in Directing Nitration

The success of the acetanilide route hinges on the electronic and steric properties of the acetamido group (-NHCOCH₃). The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, activating it towards electrophilic attack. This activation is, however, less pronounced than that of a free amino group due to the electron-withdrawing nature of the adjacent carbonyl group. The acetamido group directs incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky acetyl group disfavors attack at the ortho position, leading to the para product as the major isomer.

Nucleophilic Aromatic Substitution in Ammonolysis

The synthesis of o-nitroaniline from o-nitrochlorobenzene is a classic example of nucleophilic aromatic substitution (SNAAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The strongly electron-withdrawing nitro group ortho to the chlorine atom is crucial for stabilizing this intermediate, thereby facilitating the displacement of the chloride ion by the ammonia nucleophile.

The Zinin Reduction: A Selective Pathway

The selective reduction of one nitro group in m-dinitrobenzene is a nuanced process. The sulfide reducing agent is relatively mild. After the first nitro group is reduced to an amino group, the newly formed amino group is an electron-donating group. This increases the electron density of the aromatic ring, making the remaining nitro group less susceptible to reduction. This deactivation of the intermediate, m-nitroaniline, towards further reduction allows for its isolation in high yield. The precise mechanism of the Zinin reduction is complex and thought to involve a series of single-electron transfers and intermediate nitroso and hydroxylamine species.[19]

Conclusion: Enduring Legacy in Modern Chemistry

The historical pathways to the nitroaniline isomers are more than mere chemical curiosities; they are foundational pillars of modern organic synthesis. The challenges of regioselectivity in the nitration of aniline led directly to the development of protecting group strategies, a concept that is now fundamental to the synthesis of complex molecules. The elucidation of nucleophilic aromatic substitution and selective reduction pathways expanded the synthetic chemist's toolkit, enabling the creation of a vast array of new compounds. For today's researchers in drug development and materials science, an understanding of these historical methods provides a valuable perspective on the origins of key synthetic principles and continues to inspire the development of more efficient, selective, and sustainable chemical processes.

References

-

125th Anniversary: Death of August Wilhelm von Hofmann. (2017, May 5). ChemistryViews. Retrieved from [Link]

-

p-Nitroaniline : Organic synthesis. (2020, October 16). YouTube. Retrieved from [Link]

-

Synthesis Of Nitroacetanilide Lab Report. (n.d.). Bartleby. Retrieved from [Link]

-

Aniline. (2017, May 10). TRC. Retrieved from [Link]

-

o-NITROANILINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. Retrieved from [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Retrieved from [Link]

-

From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024, August 2). McGill University Office for Science and Society. Retrieved from [Link]

-

Synthesis of p-Nitroaniline. (2017, June 22). YouTube. Retrieved from [Link]

-

Aniline. Wikipedia. Retrieved from [Link]

-

4-Nitroaniline. Wikipedia. Retrieved from [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM. Retrieved from [Link]

-

2-Nitroaniline. Wikipedia. Retrieved from [Link]

-

August Wilhelm von Hofmann. Britannica. Retrieved from [Link]

- Muspratt, J. S., & Hofmann, A. W. (1845). On nitraniline, a new product of decomposition of dinitrobenzol. Memoirs and Proceedings of the Chemical Society, 3, 110. doi:10.1039/MP8450300110

-

P-Nitroacetanilide: Measurements and Calculations Report. (2024, November 14). IvyPanda. Retrieved from [Link]

- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (1979). Google Patents.

- Method for preparing ortho-nitroaniline by high pressure ammonolysis. (2014). Google Patents.

-

Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.). ChemIQ Soc. Retrieved from [Link]

-

Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved from [Link]

-

Nitration of Acetanilide. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Nitroaniline. Wikipedia. Retrieved from [Link]

-

Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). Northeastern University. Retrieved from [Link]

- Separation of isomeric mixtures of nitroanilines. (1954). Google Patents.

-

the zinin reduction of nitroarenes. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Method for preparing ortho-nitroaniline by high pressure ammonolysis. (n.d.). Patsnap. Retrieved from [Link]

-

The Zinin Reduction of Nitroarenes. (n.d.). ResearchGate. Retrieved from [Link]

-

The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen. (n.d.). Kataliz v promyshlennosti. Retrieved from [Link]

-

2-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al 2O 3. (2006). ResearchGate. Retrieved from [Link]

-

Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli--germ cell cocultures. (n.d.). PubMed. Retrieved from [Link]

-

Organic Chemistry-4. (n.d.). SPC M C. Retrieved from [Link]

- Production of para nitroacetanilide. (1946). Google Patents.

Sources

- 1. fchpt.stuba.sk [fchpt.stuba.sk]

- 2. azom.com [azom.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CLXIV. On nitraniline, a new product of decomposition of dinitrobenzol - Memoirs and Proceedings of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 6. magritek.com [magritek.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chempanda.com [chempanda.com]

- 11. CN103864625A - Method for preparing ortho-nitroaniline by high pressure ammonolysis - Google Patents [patents.google.com]

- 12. Method for preparing ortho-nitroaniline by high pressure ammonolysis - Eureka | Patsnap [eureka.patsnap.com]

- 13. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. ivypanda.com [ivypanda.com]

- 17. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 18. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 19. spcmc.ac.in [spcmc.ac.in]

Technical Guide: 2,4-Dimethyl-5-nitroaniline (5-Nitro-2,4-xylidine)

This guide serves as a technical reference for 2,4-Dimethyl-5-nitroaniline (CAS: 2124-47-2), a critical aromatic intermediate used in the synthesis of high-performance azo pigments, heterocyclic scaffolds, and polymer curing agents.

Role: Intermediate for Azo Pigments (Naphthol AS Series) and Heterocyclic Synthesis CAS: 2124-47-2 Molecular Formula: C₈H₁₀N₂O₂

Executive Summary

This compound, often referred to industrially as 5-nitro-2,4-xylidine , acts as a specialized "scaffold builder" in organic synthesis. Its utility stems from its unique substitution pattern: the two methyl groups at the 2 and 4 positions provide steric protection and solubility, while the nitro group at position 5 serves as a latent amine functionality.[1]

It is the primary diazo component for Pigment Red 266 , a high-value bluish-red pigment used in packaging inks. Furthermore, its reduction yields 4,6-dimethyl-1,3-phenylenediamine , a precursor for polyimides and epoxy curing agents.

Chemical Architecture & Properties

The molecule features a benzene ring with an electron-donating amino group and two methyl groups, counterbalanced by an electron-withdrawing nitro group.

Key Physicochemical Data

| Property | Value | Note |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Yellow to orange crystalline powder | Oxidizes slightly in air |

| Melting Point | 122–126 °C | Sharp melting point indicates high purity |

| Boiling Point | ~329 °C | Predicted (760 mmHg) |

| Density | 1.22 g/cm³ | |

| Solubility | Soluble in EtOH, MeOH, EtOAc | Insoluble in water |

| pKa | ~2.83 | Weakly basic amine |

Synthesis & Manufacturing

The industrial synthesis relies on the regioselective nitration of 2,4-dimethylaniline (2,4-xylidine).[1]

The Regioselectivity Challenge

Nitrating 2,4-xylidine presents a challenge: the amino group directs ortho/para, and the methyl groups also direct ortho/para.[1]

-

Position 6: Sterically accessible and ortho to the amine.[1]

-

Position 5 (Target): Meta to the amine (normally deactivated), but ortho to the C4-methyl and para to the C2-methyl.

To achieve the 5-nitro isomer exclusively, the reaction is typically controlled via temperature or by using a protecting group (e.g., acetylation to acetanilide) to alter steric/electronic directing effects, followed by hydrolysis.[1] However, direct nitration in concentrated sulfuric acid at controlled low temperatures (<15°C) is the standard industrial route to favor the 5-nitro isomer over the 6-nitro byproduct.[1]

Figure 1: Synthesis pathway emphasizing regioselectivity control.

Key Transformations & Applications

A. Pigment Chemistry (Pigment Red 266)

This is the dominant commercial application.[1] this compound serves as the Diazo Component .

-

Diazotization: The amine is treated with sodium nitrite (NaNO₂) and HCl to form the diazonium salt.[1]

-

Coupling: The diazonium salt is coupled with a Naphthol AS derivative (specifically Naphthol AS-D or similar coupling components) to form the insoluble azo pigment.[1]

-

Pigment Red 266 (C.I. 12474): Known for its bluish-red shade, high strength, and solvent stability, widely used in liquid packaging inks (flexography/gravure) [1].[1]

-

B. Reduction to Diamines (Polymer Chemistry)

Reduction of the nitro group (via catalytic hydrogenation or Fe/HCl) yields 4,6-dimethyl-1,3-phenylenediamine .[1]

-

Utility: This diamine acts as a curing agent for epoxy resins and a chain extender in polyurethanes.[1] The methyl groups provide steric hindrance, which can increase the pot life of curing systems compared to unhindered phenylenediamines.[1]

C. Heterocyclic Synthesis (Tröger's Bases)

In research settings, the molecule is a precursor for Tröger's bases .[1] Condensation with paraformaldehyde creates a V-shaped, rigid, chiral bicyclic scaffold used in molecular recognition and catalysis studies [2].[1]

Figure 2: The "Reactivity Hub" showing divergent synthesis pathways.

Experimental Protocol: Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield the diamine precursor.[1]

Safety Note: Hydrogenation catalysts (Pd/C) are pyrophoric when dry.[1] Handle under inert atmosphere. The reaction is exothermic.[1]

-

Preparation: In a high-pressure autoclave, dissolve This compound (10.0 g) in Methanol (100 mL) .

-

Catalyst: Add 5% Pd/C (0.5 g) carefully under nitrogen flow.

-

Reaction: Seal the autoclave. Purge with Nitrogen (3x) and then Hydrogen (3x).[1] Pressurize to 5 bar (approx. 70 psi) with H₂.

-

Conditions: Heat to 50–60°C with vigorous stirring. Monitor H₂ uptake until cessation (approx. 2–4 hours).

-

Workup: Cool to room temperature. Vent H₂. Filter the catalyst through Celite (keep wet to prevent ignition).[1]

-

Purification: Concentrate the filtrate under reduced pressure to obtain 4,6-dimethyl-1,3-phenylenediamine as a solid. Recrystallize from toluene if necessary.[1]

Safety & Handling (GHS Standards)

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling: Use in a fume hood. Avoid dust formation.[1] Nitroanilines can be absorbed through the skin; nitrile gloves are mandatory.[1]

References

-

Vibrantz Technologies. (n.d.).[1] Pigment Red 266 (Naphthol AS Red).[1][3] Retrieved from [1]

-

BenchChem. (2024).[1] this compound: Synthesis and Applications. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 228007, this compound. Retrieved from [1]

-

ChemicalBook. (2024).[1] this compound Properties and Synthesis. Retrieved from [1]

Sources

Potential areas of research for 2,4-Dimethyl-5-nitroaniline.

Strategic Research Vectors for 2,4-Dimethyl-5-nitroaniline: From Pharmacophore Assembly to Optoelectronic Nanomaterials

Introduction: The "Masked" Diamine Scaffold

This compound (CAS: 2124-47-2), often referred to as 5-nitro-2,4-xylidine, represents a critical, albeit underutilized, scaffold in modern organic synthesis. Unlike its para-nitro isomers, where the amine and nitro groups share a direct conjugation path (creating a strong "push-pull" electronic system), the meta-relationship in this isomer preserves the nucleophilicity of the primary amine while maintaining the nitro group as a latent functionality.

For drug development professionals, this molecule offers a strategic advantage: the 2,4-dimethyl substitution pattern provides a rigid hydrophobic core that can lock conformations in kinase inhibitors or protein-protein interaction modulators. Simultaneously, the nitro group serves as a "masked" amine, allowing for sequential functionalization—first at the aniline nitrogen, followed by reduction and functionalization of the position 5 nitrogen—enabling the construction of complex bis-amide or heterocyclic architectures.

This technical guide outlines high-value research avenues for this compound, moving beyond basic dye synthesis into high-fidelity medicinal chemistry and advanced materials science.

Module 1: Medicinal Chemistry & Drug Discovery

Target Class: HSF1 Pathway Modulators and Kinase Inhibitors [1]

The primary pharmaceutical utility of this compound lies in its role as a precursor for bisamide class compounds. Research has validated its use in synthesizing chemical probes for Heat Shock Transcription Factor 1 (HSF1), a pathway frequently upregulated in oncology.

Mechanistic Insight: The Steric Lock

The methyl groups at positions 2 and 4 are not merely lipophilic spacers; they exert significant steric pressure on the amide bond formed at position 1.

-

Conformational Control: When the aniline nitrogen is acylated, the ortho-methyl group forces the amide bond out of planarity with the phenyl ring. This "twist" is often critical for fitting into the ATP-binding pockets of kinases or the specific hydrophobic grooves of transcription factors like Pirin (the target of CCT251236).

-

Metabolic Stability: The methyl groups block metabolic oxidation at the vulnerable ring positions, potentially enhancing the pharmacokinetic profile of the resulting drug candidates.

Case Study: Synthesis of CCT251236

A landmark application of this scaffold is the synthesis of CCT251236, an orally bioavailable HSF1 inhibitor. The synthesis exploits the nucleophilicity of the aniline to couple with acid chlorides, followed by nitro reduction to unveil the second amine for further elaboration.

Module 2: Materials Science & Optoelectronics

Application: Polyaniline Quantum Dots (PAQDs)

Beyond small molecules, this compound is emerging as a precursor for functional nanomaterials. Recent studies in Nanoscale have demonstrated its conversion into fluorescent Polyaniline Quantum Dots (PAQDs).

-

The Transformation: The compound is reduced to 2,4-dimethyl-1,5-diaminobenzene (DADMB). This diamine is then polymerized under oxidative conditions.

-

Performance: Unlike traditional carbon dots, PAQDs derived from this specific isomer exhibit narrow emission bands (~55 nm FWHM) and high quantum yields (~32%).

-

Mechanism: The methyl substitution prevents over-aggregation during polymerization, leading to well-defined "molecular" quantum dots rather than bulk polymers. These are highly sensitive to pH, making them excellent candidates for intracellular imaging of acidic organelles (lysosomes).

Module 3: Experimental Protocols

Protocol A: Synthesis of N-(2,4-dimethyl-5-nitrophenyl)amide Derivative

Use Case: First stage of bisamide drug synthesis.

Safety Warning: this compound is toxic (Acute Tox.[2] 4) and a potential methemoglobinemia agent. All operations must occur in a fume hood with nitrile gloves.

Reagents:

-

Acid Chloride (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride) (1.1 eq)[6]

-

Ethyl Acetate / Hexanes (for purification)[4]

Step-by-Step Workflow:

-

Preparation: Dissolve this compound (500 mg, 3.01 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add the acid chloride dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) for the disappearance of the starting aniline.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of pyridine.

-

Extraction: Redissolve the residue in EtOAc (50 mL) and wash sequentially with 1M HCl (3 x 20 mL) to remove residual pyridine, followed by saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, triturate with diethyl ether or purify via flash column chromatography.

Validation Criteria:

-

1H NMR: Look for the downfield shift of the amide proton (~10 ppm) and the retention of the aromatic signals.

-

Yield: Typical yields range from 85% to 95%.

Module 4: Data & Visualization

Table 1: Comparative Properties of Nitroaniline Isomers

| Property | This compound | 4-Nitroaniline | 2-Methyl-5-nitroaniline |

| Electronic Character | Meta-conjugation (Inductive withdrawal) | Para-conjugation (Strong Push-Pull) | Meta-conjugation |

| Nucleophilicity (NH₂) | Moderate (Sterically hindered) | Low (Resonance deactivated) | Moderate |

| Primary Application | Bisamide scaffolds, PAQDs | Azo dyes, NLO materials | Dye intermediates |

| Melting Point | 122–126 °C | 146–149 °C | 105–109 °C |

| Fluorescence (Derived) | High (in PAQD form) | Low (Quenched by nitro) | Moderate |

Visualizing the Research Landscape

The following diagram illustrates the divergent synthetic pathways available from this core scaffold, highlighting the transition from small molecule synthesis to polymer chemistry.

Caption: Divergent synthetic utility of this compound in drug discovery (top) and nanomaterials (bottom).

Visualizing the HSF1 Probe Synthesis (CCT251236)

This workflow details the specific medicinal chemistry route to access HSF1 inhibitors.

Caption: Step-wise synthesis of HSF1 inhibitor CCT251236 utilizing the nitro group as a masked amine.

References

-

Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry, 2017. [1]

-

The synthesis of well-defined light-element-derived quantum dots (LEQDs) with advanced optical properties. Nanoscale, 2016.

-

This compound - Substance Information. National Center for Biotechnology Information (PubChem). [3]

-

Isoindolinone compounds and their use in treating cancer. Google Patents (WO2021069705A1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 2124-47-2 | Benchchem [benchchem.com]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. This compound | CAS#:2124-47-2 | Chemsrc [chemsrc.com]

- 6. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Utility of 2,4-Dimethyl-5-nitroaniline as a Versatile Chemical Intermediate

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dimethyl-5-nitroaniline as a pivotal chemical intermediate. This document elucidates the compound's physicochemical properties, established synthetic routes, and detailed protocols for its application in the synthesis of azo dyes and other complex molecules. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: A Profile of this compound

This compound, also known as 5-nitro-2,4-xylidine, is an aromatic amine of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a benzene ring substituted with two methyl groups, a primary amine group, and a nitro group, provides a unique combination of reactivity and stability. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing nitro group dictates its chemical behavior, making it a valuable precursor in various synthetic pathways.

Primarily, this compound serves as a foundational building block in the production of azo dyes and pigments.[1][2] Beyond colorants, its structural motifs are leveraged in the synthesis of more complex molecules, including heterocyclic compounds and Tröger's bases, which are of interest in medicinal chemistry and materials science.[3] This guide will provide both the theoretical framework and practical protocols for harnessing the synthetic potential of this versatile intermediate.

Physicochemical and Spectroscopic Characterization